molecular formula C25H26N2OS B12479639 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole

2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole

Cat. No.: B12479639
M. Wt: 402.6 g/mol
InChI Key: JPDXVNULXKQTEO-UHFFFAOYSA-N
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Description

2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzimidazole core, a phenyl group, and a tert-butylphenoxyethyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with thiourea to yield 2-(4-tert-butylphenoxy)ethyl thiourea. The final step involves the cyclization of this intermediate with o-phenylenediamine under acidic conditions to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.

Scientific Research Applications

2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)ethyl acetate
  • 4-tert-butylphenyl benzyl ether
  • Methyl 2-(4-(tert-butyl)phenyl)acetate

Uniqueness

Compared to similar compounds, 2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1,3-BENZODIAZOLE stands out due to its benzimidazole core, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C25H26N2OS

Molecular Weight

402.6 g/mol

IUPAC Name

2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1-phenylbenzimidazole

InChI

InChI=1S/C25H26N2OS/c1-25(2,3)19-13-15-21(16-14-19)28-17-18-29-24-26-22-11-7-8-12-23(22)27(24)20-9-5-4-6-10-20/h4-16H,17-18H2,1-3H3

InChI Key

JPDXVNULXKQTEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C4=CC=CC=C4

Origin of Product

United States

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